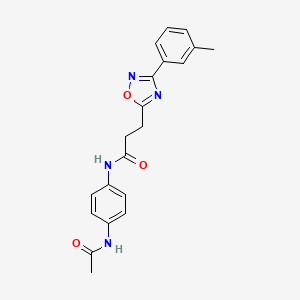
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as SMT-19969, is a novel small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. SMT-19969 is a selective and potent inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in various physiological and pathological processes.
Wirkmechanismus
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide selectively inhibits TRPV4, which is a non-selective cation channel that is expressed in various tissues, including the central nervous system, kidney, lung, and gastrointestinal tract. TRPV4 is involved in various physiological processes, such as osmoregulation, mechanotransduction, and thermosensation. TRPV4 is also implicated in the pathogenesis of various diseases, such as inflammation, pain, and neurodegeneration. N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide blocks TRPV4-mediated calcium influx, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has analgesic effects by reducing pain behaviors in various animal models. N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have neuroprotective effects by reducing neuronal damage and improving functional outcomes in traumatic brain injury models. Additionally, N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to improve intestinal barrier function and reduce inflammation in inflammatory bowel disease models.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for TRPV4, its well-established synthesis method, and its ability to be easily administered to animals. However, there are also limitations to using N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments, such as its relatively short half-life and the need for further optimization of dosing regimens.
Zukünftige Richtungen
There are several future directions for the research and development of N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One potential direction is to investigate its potential as a treatment for other TRPV4-mediated diseases, such as cystic fibrosis, pulmonary hypertension, and cancer. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its potential side effects. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to explore its potential as a treatment for other neurological disorders.
Synthesemethoden
The synthesis of N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N,N-diethylpiperidine-4-carboxamide in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various disease models. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been investigated as a potential treatment for inflammatory bowel disease, osteoarthritis, neuropathic pain, and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-12-11-14(3-4-15(12)23-2)24(21,22)18-8-5-13(6-9-18)16(20)17-7-10-19/h3-4,11,13,19H,5-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXMJZGDVRTAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)



